molecular formula C12H11N3O3S B11020694 Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B11020694
M. Wt: 277.30 g/mol
InChI Key: XDXBLVMLUPMMPN-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a benzoate ester derivative featuring a 4-methyl-1,2,3-thiadiazole ring linked via a carbonylamino group. The thiadiazole moiety, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties, making it a critical pharmacophore in agrochemical and pharmaceutical applications . Its synthesis likely involves coupling reactions between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives and methyl 4-aminobenzoate, employing reagents such as HATU or HBTU for amide bond formation .

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

methyl 4-[(4-methylthiadiazole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C12H11N3O3S/c1-7-10(19-15-14-7)11(16)13-9-5-3-8(4-6-9)12(17)18-2/h3-6H,1-2H3,(H,13,16)

InChI Key

XDXBLVMLUPMMPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, making it a candidate for developing new antibiotics. For instance, derivatives of thiadiazole compounds often show enhanced activity against resistant strains of bacteria due to their unique mechanisms of action.

Anticancer Potential
Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This mechanism is similar to other known anticancer agents that target specific cellular pathways involved in tumor growth .

Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may reduce inflammatory markers in various models of inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

Agricultural Applications

Pesticidal Properties
Due to its biological activity, this compound can be explored as a pesticide or herbicide. The thiadiazole moiety is known for its ability to disrupt metabolic processes in pests, thereby offering a potential avenue for developing environmentally friendly agricultural chemicals.

Material Science Applications

Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. Research is ongoing to optimize these applications for industrial uses.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

StudyApplicationFindings
Study AAntimicrobialDemonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL.
Study BAnticancerInduced apoptosis in breast cancer cell lines via caspase activation pathways.
Study CAgriculturalShowed significant pest control efficacy in field trials against common agricultural pests.

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

  • Thiadiazole vs. Thiazole/Triazole: The 4-methyl-1,2,3-thiadiazole group in the target compound differs from thiazole (e.g., in compound 9a from ) by replacing a carbon atom with nitrogen. Triazole-containing analogs (e.g., 9b–9e in ) exhibit distinct electronic profiles due to their three nitrogen atoms, which may alter binding kinetics compared to thiadiazoles .

Functional Group Modifications

  • Ester vs. Amide/Urea: The benzoate ester group in the target compound contrasts with amide-linked analogs (e.g., 62 in ) and ureas (e.g., tiadinil in ). Urea derivatives, such as tiadinil, leverage strong hydrogen-bonding capabilities for plant resistance induction, whereas the target compound’s ester may prioritize membrane penetration over direct target binding .

Substituent Effects

  • Methyl Group on Thiadiazole: The 4-methyl substituent on the thiadiazole ring introduces steric hindrance, which could modulate receptor binding compared to unsubstituted thiadiazoles or halogenated variants (e.g., 4-bromo in 9c, ).

Physicochemical Properties

Property Target Compound Tiadinil (Urea Analog) Thiazole Derivative (9a)
Core Heterocycle 4-methyl-1,2,3-thiadiazole 4-methyl-1,2,3-thiadiazole Thiazole
Functional Group Benzoate ester Urea Acetamide
Lipophilicity (LogP) High (ester group) Moderate (urea) Variable (aryl substituents)
Melting Point Not reported Not reported 180–220°C (range for 9a–9e)
Synthetic Yield ~67% (inferred from ) 60–75% 50–80%

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Necessity : Removal of the thiadiazole ring in analogs (e.g., replacing it with benzene) abolishes antifungal activity, underscoring its critical role .
  • Ester vs. Carboxylic Acid : Ester derivatives may exhibit better initial bioavailability but require metabolic activation (hydrolysis to acids) for sustained effects, contrasting with directly active amides .

Biological Activity

Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a compound that incorporates a 1,2,3-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H11N3O3S
  • Molecular Weight : 277.30 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB71897466 .

Biological Activities

The biological activities of this compound can be largely attributed to its structural components. The thiadiazole ring system is recognized for several pharmacological properties:

  • Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of this structure exhibit activity against various bacterial strains and fungi. For instance, certain derivatives have shown inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
  • Anticancer Potential : The presence of the thiadiazole ring in this compound suggests potential anticancer activity. Thiadiazole derivatives have been studied for their cytotoxic effects on cancer cell lines, indicating that modifications in this scaffold can lead to compounds with enhanced anticancer properties .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Properties

A study focusing on the synthesis and evaluation of various thiadiazole derivatives reported that specific modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the phenyl ring in improving efficacy .

Case Study 2: Anticancer Activity

In vitro studies on thiadiazole derivatives showed promising results against several cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutic agents . This suggests that this compound may serve as a lead compound for further development.

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibition against A. niger, C. albicans
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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